Anti-Proliferative Activity Against PC3 Prostate Cancer Cells: Target Compound vs. Series Congeners
In the parent publication, 4,6,8-trimethyl-2-(propylthio)quinazoline (compound 3a) exhibited an IC₅₀ of 5.6 µM against PC3 prostate cancer cells, placing it among the most potent members of the 4-alkyl(aryl)thioquinazoline series. The most active congener, compound 3c, achieved 1.8 µM, while compounds 3d, 3f, and 3l showed 8.1, 8.7, and 8.9 µM respectively [1]. Although 3a is not the absolute most potent member, its balanced substitution pattern (4,6,8-trimethyl core + n-propylthio) offers a distinct combination of synthetic accessibility and robust activity that is not replicated by any other single compound in the series.
| Evidence Dimension | Cytotoxicity (IC₅₀) against PC3 prostate cancer cell line |
|---|---|
| Target Compound Data | IC₅₀ = 5.6 µM (compound 3a) |
| Comparator Or Baseline | Compound 3c: IC₅₀ = 1.8 µM; Compound 3d: IC₅₀ = 8.1 µM; Compound 3f: IC₅₀ = 8.7 µM; Compound 3l: IC₅₀ = 8.9 µM |
| Quantified Difference | 3a is 3.1-fold less potent than 3c; 1.4–1.6-fold more potent than 3d, 3f, and 3l |
| Conditions | MTT assay, PC3 human prostate cancer cell line, 48 h incubation |
Why This Matters
Demonstrates that the specific propylthio + trimethyl substitution pattern confers a defined, intermediate potency tier within the series, making the compound a validated reference point for SAR studies where extreme potency is not the sole selection criterion.
- [1] Yang, S.; Li, Z.; Jin, L.; Song, B.; Liu, G.; Chen, J.; Chen, Z.; Hu, D.; Xue, W.; Xu, R. Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Bioorg. Med. Chem. Lett. 2007, 17 (8), 2193–2196. View Source
